1-chloroimidazo[1,5-a]pyridin-5-amine, trifluoroacetic acid
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Overview
Description
1-chloroimidazo[1,5-a]pyridin-5-amine, trifluoroacetic acid is a compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their significant structural components in various pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chlorine atom at the 1-position and an amine group at the 5-position of the imidazo[1,5-a]pyridine ring, along with trifluoroacetic acid as a counterion .
Preparation Methods
The synthesis of 1-chloroimidazo[1,5-a]pyridin-5-amine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common synthetic route includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,5-a]pyridine core . Industrial production methods often utilize these reactions due to their efficiency and the availability of starting materials .
Chemical Reactions Analysis
1-chloroimidazo[1,5-a]pyridin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine N-oxides, while substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyridine ring .
Scientific Research Applications
1-chloroimidazo[1,5-a]pyridin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloroimidazo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit inflammatory mediators like prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-chloroimidazo[1,5-a]pyridin-5-amine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine: Differing in the position of the nitrogen atoms within the ring system.
The uniqueness of 1-chloroimidazo[1,5-a]pyridin-5-amine lies in its specific substitution pattern and the presence of trifluoroacetic acid, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
2377031-77-9 |
---|---|
Molecular Formula |
C9H7ClF3N3O2 |
Molecular Weight |
281.6 |
Purity |
95 |
Origin of Product |
United States |
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